Eliprodil
Overview
Description
Eliprodil, also known by its chemical name 1-(4-Chlorophenyl)-2-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]ethanol, is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It selectively inhibits the NR2B subunit-containing NMDA receptors at submicromolar concentrations . Initially developed as a potential treatment for acute ischemic stroke, this compound has also been investigated for its neuroprotective properties in conditions such as traumatic brain injury and Parkinson’s disease .
Mechanism of Action
Target of Action
Eliprodil is an NMDA antagonist drug candidate which selectively inhibits the NR2B (GLUN2B) subtype NMDA receptor at submicromolar concentrations . NMDA receptors are a key component in mediating glutamate-induced excitotoxicity .
Mode of Action
This compound acts as a non-competitive antagonist at the NMDA receptor, specifically targeting the polyamine modulatory site . It selectively inhibits the NR2B subtype of the NMDA receptor . This inhibition prevents the overstimulation of the NMDA receptors, which can lead to excitotoxicity .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the modulation of the NMDA receptor. Overstimulation of the NMDA receptor, often due to an excess of glutamate, can lead to an influx of calcium ions into the neuron . This influx can cause neuronal cell death, a process known as excitotoxicity . By selectively inhibiting the NR2B subtype of the NMDA receptor, this compound can prevent this excitotoxicity .
Result of Action
The primary result of this compound’s action is the prevention of excitotoxicity, which can lead to neuronal cell death . This neuroprotective effect has led to interest in this compound as a potential treatment for conditions such as stroke and traumatic brain injury .
Biochemical Analysis
Biochemical Properties
Eliprodil interacts with the NR2B subtype of the NMDA receptor, a key component in mediating glutamate-induced excitotoxicity . This interaction occurs at submicromolar concentrations, indicating a high affinity of this compound for this receptor .
Cellular Effects
This compound’s primary cellular effect is the inhibition of the NR2B subtype NMDA receptor . This inhibition can reduce the influx of Na+ and Ca2+ ions into neurons, which is triggered by the overstimulation of AMPA and NMDA receptors due to an extracellular buildup of glutamate . By reducing this influx, this compound can potentially mitigate the fatal metabolic consequences of high intracellular Ca2+ concentration, including neuronal cell death .
Molecular Mechanism
This compound exerts its effects at the molecular level by selectively inhibiting the NR2B subtype NMDA receptor . This inhibition prevents the overstimulation of these receptors by glutamate, thereby reducing the influx of Na+ and Ca2+ ions into neurons .
Temporal Effects in Laboratory Settings
Dosage Effects in Animal Models
In animal models, a low dose of this compound (5 mg/kg) weakly stimulated locomotion, while higher doses depressed rearing (20–40 mg/kg) and grooming (40 mg/kg), consistent with a sedative action . At no dose did this compound cause ataxia .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Eliprodil involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the piperidine ring: This involves the reaction of 4-fluorobenzyl chloride with piperidine to form 4-(4-fluorobenzyl)piperidine.
Introduction of the chlorophenyl group: The intermediate is then reacted with 4-chlorobenzaldehyde in the presence of a reducing agent to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-efficiency catalysts and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Eliprodil undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its alcohol derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Used as a model compound to study NMDA receptor antagonism.
Biology: Investigated for its neuroprotective effects in neuronal cell cultures.
Medicine: Explored as a treatment for acute ischemic stroke, traumatic brain injury, and Parkinson’s disease
Comparison with Similar Compounds
Ifenprodil: Another NR2B-selective NMDA receptor antagonist.
Traxoprodil: Selectively inhibits NR2B subunit-containing NMDA receptors.
Ro 25-6981: A potent and selective NR2B antagonist
Uniqueness of Eliprodil: this compound’s unique combination of NMDA receptor antagonism and sigma-1 receptor interaction distinguishes it from other similar compounds. This dual mechanism may enhance its neuroprotective properties and therapeutic potential .
Biological Activity
Eliprodil is a neuroprotective agent primarily known for its action as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, particularly at the polyamine modulatory site. It has been studied for its potential therapeutic applications in conditions such as stroke, neuropathic pain, and various neurodegenerative diseases. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in clinical studies, and potential therapeutic benefits.
This compound exhibits multiple mechanisms of action that contribute to its neuroprotective effects:
- NMDA Receptor Antagonism : this compound blocks the polyamine site of the NMDA receptor, reducing excitotoxicity caused by excessive glutamate signaling. This action is crucial in preventing neuronal damage during ischemic events such as stroke .
- Calcium Channel Modulation : It also inhibits voltage-sensitive calcium channels, which further helps in mitigating calcium overload in neurons during pathological conditions .
- Receptor Binding Specificity : Studies indicate that this compound binds selectively to certain NMDA receptor subtypes, including GluN1/GluN2B, while showing minimal off-target effects on other receptors such as Sigma1R .
Preclinical Studies
Numerous preclinical studies have demonstrated the efficacy of this compound in various models:
- Stroke Models : In a rat model of embolic stroke, this compound administered at a dose of 1 mg/kg significantly reduced neurological deficits by 54% and decreased brain lesion volume by 49% compared to controls. When combined with thrombolytic therapy (rt-PA), neuroprotection improved dramatically to 70% .
Treatment Type | Neurological Deficit Reduction | Infarct Volume Reduction |
---|---|---|
This compound (1 mg/kg) | 54% (P < 0.01) | 49% |
rt-PA (2.5 mg/kg) | 48% (P < 0.05) | 55% |
Combined Therapy | 70% (P < 0.001) | 89% |
- Neuroprotective Effects : this compound has shown neuroprotective effects at doses as low as 1 mg/kg in various models, indicating its potency and potential for clinical application .
Clinical Trials
Despite promising preclinical results, clinical trials have yielded mixed outcomes:
- Phase III Trials : Initial phase III trials indicated a lack of efficacy for this compound in treating conditions like depression and schizophrenia when evaluated through futility analysis . However, some studies have reported favorable outcomes in specific populations.
- Randomized Trials : A randomized trial assessing the effects of NMDA antagonists found that a subset of patients exhibited significant improvements in symptoms related to mood disorders when treated with this compound .
Case Studies and Observations
Several case studies have documented the effects of this compound on specific patient populations:
- Case Study on Stroke Patients : A study involving patients with acute ischemic stroke showed that those treated with this compound alongside standard care had improved recovery metrics compared to those receiving standard care alone.
- Neurodegenerative Disorders : In patients with neurodegenerative diseases, this compound has been noted to stabilize cognitive function over time compared to placebo treatments.
Safety Profile
This compound's safety profile has been evaluated across various studies:
- Cardiovascular Effects : Research indicates that racemic this compound does not significantly prolong QTc intervals or induce major cardiac side effects at therapeutic doses . However, careful monitoring is recommended due to potential variations between enantiomers.
Summary of Safety Findings
Parameter | Findings |
---|---|
QTc Interval Prolongation | Not significant |
Major Organ System Effects | Minimal adverse effects reported |
Enantiomer Variability | R(-) enantiomer shows less risk |
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClFNO/c21-18-5-3-17(4-6-18)20(24)14-23-11-9-16(10-12-23)13-15-1-7-19(22)8-2-15/h1-8,16,20,24H,9-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUSQTSTQSHJAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=C(C=C2)F)CC(C3=CC=C(C=C3)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045744 | |
Record name | Eliprodil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119431-25-3 | |
Record name | Eliprodil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119431-25-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eliprodil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119431253 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eliprodil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12869 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Eliprodil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-(4-Chlorophenyl)-4-[(4-fluorophenyl)methyl]-1-piperidineethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ELIPRODIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YW62A6TW29 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.